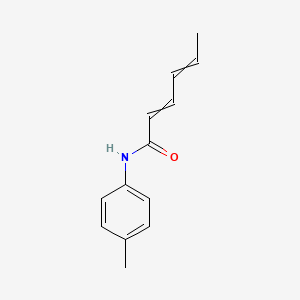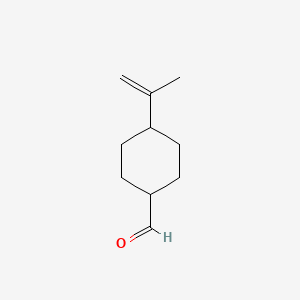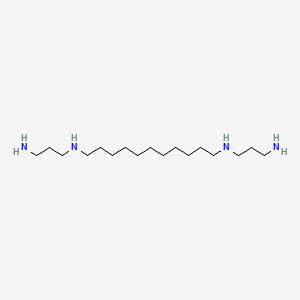
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane is a complex organogermanium compound It is characterized by its unique structure, which includes two germanium atoms bonded to oxygen atoms and surrounded by bulky trimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenyl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The intermediate product is then treated with a suitable oxidizing agent to form the final dioxadigermetane compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while reduction could produce germanium hydrides.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an anti-cancer agent due to its unique chemical properties.
Medicine: The compound is being investigated for its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism by which 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bulky trimethylphenyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The germanium-oxygen bonds play a crucial role in its chemical behavior, allowing it to participate in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane
- 1,3,2,4-Thiaselenadigermetane
- 1,4-Phenylenebis[(1-methylethylidene)-4,1-(2,6-dimethylphenylene)] phosphorous acid tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl ester)
Uniqueness
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane is unique due to its specific combination of germanium and oxygen atoms, which imparts distinct chemical properties compared to its sulfur and selenium analogs
Eigenschaften
CAS-Nummer |
132775-06-5 |
|---|---|
Molekularformel |
C36H44Ge2O2 |
Molekulargewicht |
654.0 g/mol |
IUPAC-Name |
2,2,4,4-tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane |
InChI |
InChI=1S/C36H44Ge2O2/c1-21-13-25(5)33(26(6)14-21)37(34-27(7)15-22(2)16-28(34)8)39-38(40-37,35-29(9)17-23(3)18-30(35)10)36-31(11)19-24(4)20-32(36)12/h13-20H,1-12H3 |
InChI-Schlüssel |
SIKBQYDJWQWONA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Ge]2(O[Ge](O2)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)

![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)


![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)



![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
